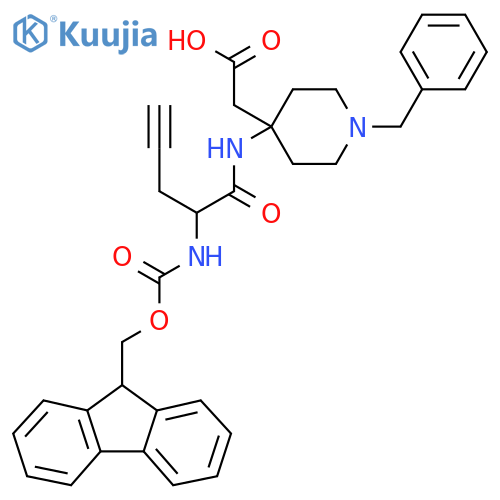Cas no 2171759-52-5 (2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid)

2171759-52-5 structure
商品名:2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid
- EN300-1500059
- 2171759-52-5
- 2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid
-
- インチ: 1S/C34H35N3O5/c1-2-10-30(35-33(41)42-23-29-27-15-8-6-13-25(27)26-14-7-9-16-28(26)29)32(40)36-34(21-31(38)39)17-19-37(20-18-34)22-24-11-4-3-5-12-24/h1,3-9,11-16,29-30H,10,17-23H2,(H,35,41)(H,36,40)(H,38,39)
- InChIKey: UCQPCFBWSVPVHV-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(CCN(CC2C=CC=CC=2)CC1)NC(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 565.25767123g/mol
- どういたいしつりょう: 565.25767123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 11
- 複雑さ: 970
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 108Ų
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500059-0.05g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1500059-0.1g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1500059-250mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1500059-500mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1500059-2.5g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1500059-5.0g |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1500059-100mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1500059-10000mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1500059-50mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1500059-2500mg |
2-{1-benzyl-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]piperidin-4-yl}acetic acid |
2171759-52-5 | 2500mg |
$6602.0 | 2023-09-27 |
2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
2171759-52-5 (2-{1-benzyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopiperidin-4-yl}acetic acid) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2279938-29-1(Alkyne-SS-COOH)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
